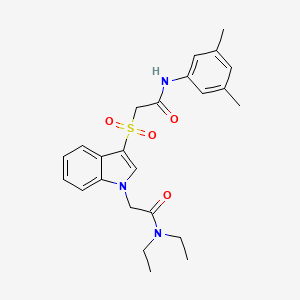

2-(3-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including an indole ring, a sulfonyl group, an amide group, and a dimethylamino group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing compounds with similar functional groups involve reactions such as nucleophilic substitution, acylation, and cyclization .Chemical Reactions Analysis

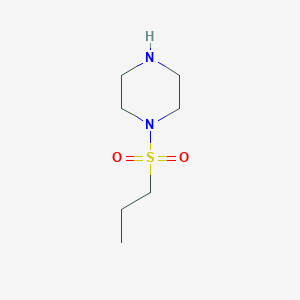

The compound’s reactivity would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, the sulfonyl group could participate in substitution reactions, and the indole ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the compound’s molecular structure. These properties are typically determined experimentally .Wissenschaftliche Forschungsanwendungen

Erythroleukemic Differentiation Inducers

Research into the structural relationship between planar-polar compounds and their ability to induce erythroid differentiation in murine erythroleukemia cells highlights the significance of molecular design in therapeutic applications. The study by Reuben et al. (1978) explores how polymethylene chains with terminal substitutions affect inducing activity, emphasizing the importance of hydrophilic and hydrophobic molecule portions and the flexibility of the polymethylene chain for maximal activity. Such findings underscore the potential of carefully designed molecules, like the one , in differentiation-based therapies (Reuben et al., 1978).

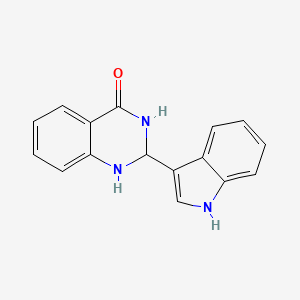

Serotonin Receptor Agonist Properties

Further research into 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, including their synthesis and testing for binding affinities to cloned serotonin receptors, illuminates the compound's relevance in neurological studies. Barf et al. (1996) found that these compounds exhibit varying degrees of agonist activity, which could inform the development of treatments for neurological disorders, highlighting the versatility of sulfonyl-containing compounds in targeting receptor subtypes (Barf et al., 1996).

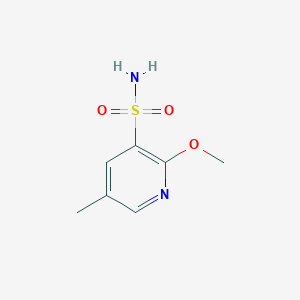

Novel Antimicrobial Agents

The synthesis and evaluation of novel heterocycles, as explored by Darwish et al. (2014), demonstrate the antimicrobial potential of molecules incorporating a sulfamoyl moiety. This research indicates the broad applicability of such compounds in developing new antimicrobial agents, offering insights into how modifications to the molecular structure can influence antibacterial and antifungal activities (Darwish et al., 2014).

Cancer Detection Using Optical Imaging

The development of water-soluble near-infrared dyes for cancer detection, as researched by Pham et al. (2005), represents another significant application. These dyes, with enhanced quantum yield and bioconjugation selectivity, demonstrate the potential of sulfonyl-containing compounds in biomedical imaging and molecular diagnostics, providing a non-invasive approach to cancer detection (Pham et al., 2005).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-5-26(6-2)24(29)15-27-14-22(20-9-7-8-10-21(20)27)32(30,31)16-23(28)25-19-12-17(3)11-18(4)13-19/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJGNHLKHOHUQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2755518.png)

![5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2755521.png)

![6-amino-4-(3,4-dimethoxyphenyl)-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2755525.png)

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2755535.png)

![(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2755537.png)

![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)

![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)